molecular formula C22H20N4O5 B11269356 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11269356
M. Wt: 420.4 g/mol
InChI Key: PYFQZNULPSYWPM-UHFFFAOYSA-N
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Description

7-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring at the 7-position and a pentyl chain at the 3-position. The 1,2,4-oxadiazole moiety is further functionalized with a 1,3-benzodioxol-5-yl group, a bicyclic aromatic system known for enhancing metabolic stability and binding affinity in medicinal chemistry . The quinazoline-dione scaffold is associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, while the pentyl chain may influence lipophilicity and membrane permeability .

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H20N4O5/c1-2-3-4-9-26-21(27)15-7-5-14(10-16(15)23-22(26)28)20-24-19(25-31-20)13-6-8-17-18(11-13)30-12-29-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,23,28)

InChI Key

PYFQZNULPSYWPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions. For example:

Reagents/Conditions Products Mechanism Reference
6M HCl, reflux, 8–12 hours5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-3-carboxamideAcid-catalyzed ring opening
NaOH (10%), 80°C, 6 hoursQuinazoline-2,4-diol derivativeBase-mediated hydrolysis

This reactivity is critical for modifying the oxadiazole scaffold to generate bioactive intermediates.

Oxidation and Reduction

The quinazoline core and alkyl side chains participate in redox reactions:

Oxidation

Reagents Target Site Products Reference
KMnO₄ (acidic conditions)Pentyl side chain3-pentanoylquinazoline derivative
CrO₃ (anhydrous)Benzodioxole methyleneKetone-functionalized benzodioxole

Reduction

Reagents Target Site Products Reference
H₂/Pd-COxadiazole ringPartially saturated oxadiazoline derivatives
NaBH₄/MeOHQuinazoline carbonylReduced dihydroquinazoline analogs

Substitution Reactions

The quinazoline core supports nucleophilic substitution at electron-deficient positions:

Reagents Site Products Reference
NH₃/EtOHC-7 position7-aminoquinazoline derivative
ClCH₂COCl (DCM, 0°C)Oxadiazole N-atomChloroacetyl-substituted oxadiazole

Cycloaddition Reactions

The oxadiazole moiety can engage in [3+2] cycloadditions:

Dipolarophile Conditions Products Reference
Acetylene derivativesCu(I) catalysis, 80°CTriazole-fused quinazoline hybrids
Nitrile oxidesZnCl₂/PTSA, RTBis-heterocyclic adducts

Acylation/Alkylation

Reagents Site Products Reference
Ac₂O (pyridine)Quinazoline N-HN-acetylated derivative
CH₃I (K₂CO₃, DMF)Benzodioxole oxygenMethyl-protected benzodioxole

Stability Under Thermal and Photolytic Conditions

Condition Observation Reference
150°C, 24 hoursDegradation of oxadiazole ring (∼40% yield)
UV light (254 nm), 48 hoursFormation of benzodioxole quinone byproduct

Key Research Findings

  • Synthetic Utility : The oxadiazole ring’s lability under acidic conditions enables modular derivatization, making it a versatile synthon for medicinal chemistry applications.

  • Biological Relevance : Electrophilic substitutions at the quinazoline core enhance binding affinity for kinase targets, as demonstrated in structure-activity relationship (SAR) studies.

  • Limitations : Thermal instability above 150°C restricts high-temperature applications, necessitating controlled reaction environments.

This compound’s reactivity profile underscores its potential as a scaffold for developing novel therapeutic agents, though stability challenges require careful optimization in synthetic workflows.

Scientific Research Applications

Structural Characteristics

The compound's structure includes multiple heterocyclic rings that may contribute to its biological activity. The presence of the quinazolinone and oxadiazole frameworks is significant as these structures are known for their pharmacological properties. The pentyl chain enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Quinazolinone derivatives are recognized for their diverse biological activities including:

  • Anticancer Activity : Quinazolinone derivatives have shown promise in inhibiting cancer cell proliferation. For instance, certain derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The oxadiazole moiety is known for its antimicrobial activity. Research indicates that compounds with this structure can inhibit the growth of bacteria and fungi.
  • Anti-inflammatory Effects : Studies have demonstrated that quinazolinone derivatives can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

Synthetic Chemistry

The synthesis of this compound involves advanced organic chemistry techniques such as:

  • Electrophilic Aromatic Substitution : This method can be utilized to modify the quinazoline core effectively.
  • Oxidative Coupling Reactions : These reactions facilitate the attachment of the pentyl chain to the quinazolone core using metal catalysts like palladium or copper.

Computational Chemistry

Computational modeling tools such as molecular docking simulations are employed to predict the interaction sites and modes of action of the compound with biological targets. This approach allows researchers to hypothesize potential therapeutic effects without extensive laboratory experimentation initially.

Case Studies and Research Findings

Several studies highlight the significance of similar compounds in medicinal applications:

StudyFindings
Abdelkhalek et al. (2024)Reviewed various synthetic methods for quinazolinone derivatives and their biological activities, emphasizing their potential in treating rheumatoid arthritis and inflammatory bowel diseases .
Synthesis TechniquesDiscussed the regioselective synthesis of 4(3H)-quinazolinone derivatives showcasing their efficacy against inflammation .
Anticancer StudiesReports indicate that certain quinazolinone derivatives exhibit significant cytotoxicity against cancer cell lines, suggesting a pathway for drug development .

Mechanism of Action

The mechanism by which 7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione exerts its effects involves:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

The structural uniqueness of the target compound lies in its combination of a quinazoline-dione core with a benzodioxol-substituted oxadiazole. Below is a comparison with key analogues:

Compound Core Structure Substituents Reported Activity Key Reference
7-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione (Target) Quinazoline-2,4-dione 7-position: 1,2,4-oxadiazole with 1,3-benzodioxol-5-yl; 3-position: pentyl Not explicitly reported (structural focus) N/A
7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione 7-position: 1,2,4-oxadiazole with 4-chlorophenyl; 3-position: 2-methoxybenzyl Antimicrobial (hypothesized)
4-(3-(4-(2-(Aminomethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride (15a) Isoquinoline derivative Oxadiazole with 4-hydroxyphenyl; phenoxy substituents Antimicrobial (vs. enteric pathogens)
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thienopyrimidine-2,4-dione Dual oxadiazole substituents; aryl and alkyl groups Antimicrobial (broad-spectrum)
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate Quinoline Oxadiazole with phenyl; methoxy linker Structural/biological interest

Functional Group Impact on Bioactivity

  • 1,3-Benzodioxol-5-yl vs. 4-Chlorophenyl (Oxadiazole Substituents):
    The benzodioxol group in the target compound may confer improved metabolic resistance compared to the 4-chlorophenyl group in , as electron-rich aromatic systems often reduce oxidative degradation. However, the chloro substituent in could enhance hydrophobic interactions with target proteins.

  • Pentyl Chain vs. This difference may influence bioavailability and tissue distribution.
  • Core Heterocycle (Quinazoline vs. Thienopyrimidine): The thienopyrimidine-dione core in introduces sulfur, which may alter electronic properties and binding modes compared to the nitrogen-rich quinazoline-dione. This could explain the broader antimicrobial activity reported for .

Biological Activity

The compound 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features combine the oxadiazole and quinazoline moieties, which are known for their pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O4C_{19}H_{20}N_4O_4 with a molecular weight of 368.39 g/mol. The compound's structure includes a quinazoline core substituted with a pentyl group and an oxadiazole ring that incorporates a benzodioxole moiety.

PropertyValue
Molecular FormulaC19H20N4O4
Molecular Weight368.39 g/mol
IUPAC NameThis compound
SMILESCCCCC1=NC(=O)C2=C(C=CC(=C2)C(=O)N1)N=C(N)OCC3=CC=C(OCO3)C=C4

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds containing oxadiazole and quinazoline structures. These compounds have been evaluated for their antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives with oxadiazole rings exhibit significant antimicrobial activity against various bacterial strains. For instance:

  • Bacterial Strains Tested :
    • Bacillus cereus (Gram-positive)
    • Escherichia coli (Gram-negative)

The synthesized compounds showed better activity against Gram-positive bacteria compared to Gram-negative strains. In particular, compounds similar to the target compound demonstrated IC50 values ranging from 10 to 30 µM against Bacillus cereus .

Anticancer Activity

The anticancer potential of the compound has been assessed using various cancer cell lines:

  • Cell Lines Tested :
    • HCT116 (colon cancer)
    • MCF7 (breast cancer)
    • HUH7 (liver cancer)

In vitro studies revealed that compounds with similar structures exhibited cytotoxic effects with IC50 values as low as 18.78 µM against HUH7 cells. Notably, some derivatives showed better efficacy than standard chemotherapeutic agents like 5-Fluorouracil .

Case Studies and Research Findings

Several case studies have investigated the biological activities of oxadiazole-containing compounds:

  • Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties. Results indicated that modifications on the oxadiazole ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : A study focused on the anticancer properties of oxadiazole derivatives demonstrated that certain modifications led to increased apoptosis in cancer cells, particularly in liver carcinoma models . The mechanism was attributed to the inhibition of thymidylate synthase, crucial for DNA synthesis.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes involved in metabolic pathways or receptors linked to cell proliferation and survival . The presence of the oxadiazole group enhances lipophilicity, facilitating cellular uptake and bioavailability.

Q & A

Basic Research Questions

Q. How can the synthesis of the quinazoline-dione core be optimized to improve yield and purity?

  • Methodological Answer: The quinazoline-dione core can be synthesized via cyclocondensation reactions using intermediates like N-acylhydrazides. For example, reacting 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carbohydrazide with pentyl-substituted carbonyl precursors in phosphorous oxychloride (POCl₃) under reflux, followed by controlled hydrolysis, yields the target scaffold . Optimize reaction time (typically 8–12 hours) and stoichiometric ratios (1:1.2 for hydrazide:carbonyl precursor) to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) enhances purity (>95%) .

Q. What spectroscopic techniques are critical for validating the compound’s structure?

  • Methodological Answer: Use a combination of:

  • FT-IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and oxadiazole ring vibrations at ~1610 cm⁻¹ .
  • NMR : ¹H NMR should show characteristic signals for the pentyl chain (δ 0.8–1.6 ppm), benzodioxol protons (δ 6.8–7.1 ppm), and quinazoline NH protons (δ 10.5–11.0 ppm, exchangeable with D₂O) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What protocols are recommended for assessing antimicrobial activity in vitro?

  • Methodological Answer: Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v final concentration). Minimum Inhibitory Concentration (MIC) values can be determined via optical density (OD₆₀₀) after 18–24 hours. Include positive controls (e.g., ciprofloxacin) and validate results in triplicate .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pentyl and benzodioxol substituents?

  • Methodological Answer: Synthesize analogs with:

  • Variable alkyl chains (C3–C8) to assess hydrophobicity effects on membrane permeability.
  • Substituted benzodioxol groups (e.g., nitro, methoxy) to probe electronic effects on target binding.
    Test analogs in parallel for antimicrobial activity and logP values (HPLC-derived). Correlate MICs with substituent properties using multivariate regression .

Q. How should contradictory data on solubility versus bioactivity be resolved?

  • Methodological Answer: If high lipophilicity (e.g., logP >5) reduces aqueous solubility but enhances membrane penetration, employ formulation strategies:

  • Nanoparticle encapsulation (e.g., PLGA nanoparticles) to improve dispersibility.
  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetyl) to temporarily increase hydrophilicity .

Q. What computational methods are suitable for predicting binding modes to microbial targets?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) against bacterial DNA gyrase (PDB: 1KZN). Use:

  • Ligand preparation : Optimize 3D geometry with Open Babel (MMFF94 force field).
  • Binding site analysis : Focus on conserved residues (e.g., Ser84 in S. aureus gyrase). Validate docking poses with MD simulations (GROMACS, 50 ns) to assess stability .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer: Conduct accelerated degradation studies:

  • pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Monitor degradation via HPLC.
  • Oxidative stress : Treat with H₂O₂ (0.3% w/v) and analyze by LC-MS for oxidation byproducts .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical testing?

  • Methodological Answer: Transition from batch to flow chemistry for cyclocondensation steps. Key parameters:

  • Residence time : 30–60 minutes at 80–100°C.
  • Catalyst : Use immobilized Lewis acids (e.g., ZnCl₂ on silica) to reduce purification steps .

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